molecular formula C22H28O7S2 B14781686 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate)

2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14781686
M. Wt: 468.6 g/mol
InChI Key: MUSJTSFWHVICIO-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features a tetrahydropyran ring and two tosylate groups. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of tetrahydropyran with propane-1,3-diol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates during chemical reactions. The tosylate groups act as good leaving groups, facilitating nucleophilic substitution reactions. The tetrahydropyran ring provides stability to the molecule, making it an effective protecting group for alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of a tetrahydropyran ring and tosylate groups. This combination provides both stability and reactivity, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C22H28O7S2

Molecular Weight

468.6 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-2-(oxan-4-yl)propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H28O7S2/c1-17-3-7-21(8-4-17)30(23,24)28-15-20(19-11-13-27-14-12-19)16-29-31(25,26)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3

InChI Key

MUSJTSFWHVICIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C3CCOCC3

Origin of Product

United States

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